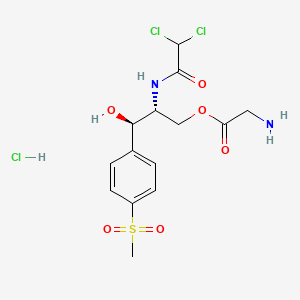
Quinocarcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinocarcinol is a complex organic compound with a unique structure. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinocarcinol involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Isoquinoline Core: This can be achieved through the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Functional Group Modifications: Introduction of hydroxymethyl, methoxy, and carboxylic acid groups through various organic reactions such as hydroxylation, methylation, and carboxylation.
Epiminoazepino Ring Formation: This step involves the formation of the azepine ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various isoquinoline derivatives with different functional groups.
Scientific Research Applications
Quinocarcinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar core features.
Quinoline: A structural isomer with different biological activities.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
Quinocarcinol is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and biological activities.
Properties
CAS No. |
84573-32-0 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4/c1-19-11-7-12(18(22)23)17(19)13-6-10-4-3-5-15(24-2)16(10)14(9-21)20(13)8-11/h3-5,11-14,17,21H,6-9H2,1-2H3,(H,22,23) |
InChI Key |
SYVCFDKBUKNCBX-UHFFFAOYSA-N |
SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2)CO)C(=CC=C4)OC)C(=O)O |
Canonical SMILES |
CN1C2CC(C1C3CC4=C(C(N3C2)CO)C(=CC=C4)OC)C(=O)O |
Synonyms |
quinocarcinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


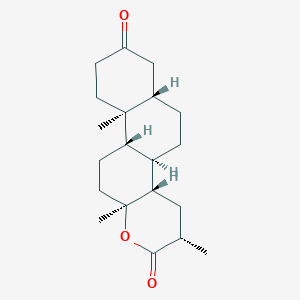


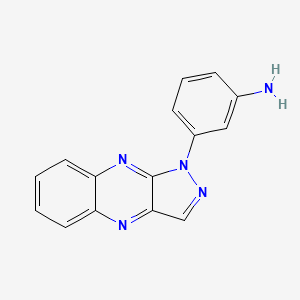
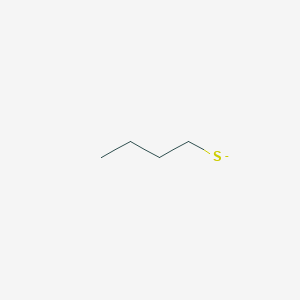
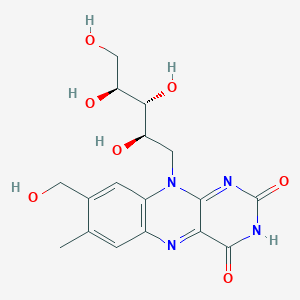
![[(2R,3S,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221902.png)
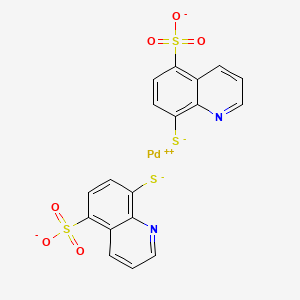



![2-[(1R,2S)-2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid](/img/structure/B1221907.png)

